Cas no 62726-03-8 (2-Methoxy-4-nitrobenzamide)

2-Methoxy-4-nitrobenzamide is a nitro-substituted benzamide derivative with the molecular formula C₈H₈N₂O₄. This compound is characterized by the presence of a methoxy group at the 2-position and a nitro group at the 4-position of the benzamide scaffold, which imparts distinct electronic and steric properties. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group enhances reactivity for further functionalization, while the methoxy group contributes to solubility and stability. Its well-defined structure and purity make it suitable for research applications requiring precise chemical modifications. The compound is typically handled under standard laboratory conditions, with attention to stability and compatibility.
2-Methoxy-4-nitrobenzamide structure
2-Methoxy-4-nitrobenzamide structure
Product Name:2-Methoxy-4-nitrobenzamide
CAS No:62726-03-8
MF:C8H8N2O4
MW:196.160121917725
CID:434027
PubChem ID:10845538
Update Time:2025-06-08

2-Methoxy-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-methoxy-4-nitro-
    • LogP
    • 2-methoxy-4-nitrobenzamide
    • SCHEMBL2983636
    • DTXSID90445688
    • FT-0767421
    • 62726-03-8
    • BS-32638
    • AKOS005147336
    • 2-Methoxy-4-nitrobenzamide
    • Inchi: 1S/C8H8N2O4/c1-14-7-4-5(10(12)13)2-3-6(7)8(9)11/h2-4H,1H3,(H2,9,11)
    • InChI Key: RBUYIBAYLUAHRQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1C(N)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 196.04844
  • Monoisotopic Mass: 196.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 98.1Ų

Experimental Properties

  • Density: 1.362
  • Boiling Point: 374.186°C at 760 mmHg
  • Flash Point: 180.102°C
  • Refractive Index: 1.587
  • PSA: 95.46

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Additional information on 2-Methoxy-4-nitrobenzamide

Introduction to 2-Methoxy-4-nitrobenzamide (CAS No: 62726-03-8)

2-Methoxy-4-nitrobenzamide, identified by its Chemical Abstracts Service (CAS) number 62726-03-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of nitrobenzamides, which are widely studied for their diverse biological activities and potential applications in drug development. The structural features of 2-Methoxy-4-nitrobenzamide, including the presence of both methoxy and nitro functional groups on a benzene ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemistry investigations.

The significance of 2-Methoxy-4-nitrobenzamide in contemporary research is underscored by its role as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its utility in developing novel therapeutic agents targeting specific biological pathways. For instance, researchers have explored its potential in modulating enzyme activity and interacting with biological targets, which could lead to the development of new treatments for metabolic disorders, inflammatory diseases, and other chronic conditions.

In the realm of drug discovery, the nitro group in 2-Methoxy-4-nitrobenzamide serves as a versatile handle for further chemical modifications. This allows chemists to introduce additional functional groups or alter the electronic properties of the molecule, thereby fine-tuning its biological activity. The methoxy group, on the other hand, provides stability and influences the molecule's solubility and metabolic fate. These characteristics make 2-Methoxy-4-nitrobenzamide a promising candidate for structure-activity relationship (SAR) studies, where researchers systematically modify the molecule to optimize its pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have further enhanced the understanding of 2-Methoxy-4-nitrobenzamide's interactions with biological targets. These computational approaches enable researchers to predict binding affinities, identify potential drug candidates, and design experiments with greater precision. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and reduce the time and cost associated with developing new therapeutics.

The synthesis of 2-Methoxy-4-nitrobenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nitration followed by methylation or amidation, depending on the desired final structure. The choice of reagents and reaction conditions plays a crucial role in determining the efficiency of these synthetic pathways. Recent innovations in green chemistry have also influenced the synthesis of this compound, promoting environmentally friendly methodologies that minimize waste and hazardous byproducts.

Beyond its pharmaceutical applications, 2-Methoxy-4-nitrobenzamide has shown promise in materials science and chemical biology research. Its unique structural features make it a suitable candidate for designing molecular probes and imaging agents used in biomedical research. Additionally, researchers have explored its potential as a ligand in coordination chemistry, where it can complex with metal ions to form functional materials with applications in catalysis and sensors.

The future directions of research on 2-Methoxy-4-nitrobenzamide are likely to focus on expanding its therapeutic applications and understanding its mechanism of action at a molecular level. Ongoing studies aim to elucidate how this compound interacts with biological targets and how these interactions translate into therapeutic effects. By gaining deeper insights into its mode of action, scientists can develop more effective derivatives with improved pharmacokinetic profiles.

Moreover, the integration of artificial intelligence (AI) and machine learning (ML) techniques is expected to play a significant role in accelerating research on 2-Methoxy-4-nitrobenzamide. AI-driven platforms can analyze vast datasets, identify patterns, and predict novel drug candidates more efficiently than traditional methods. This synergy between experimental chemistry and computational biology holds great promise for discovering next-generation therapeutics based on compounds like 2-Methoxy-4-nitrobenzamide.

In conclusion,2-Methoxy-4-nitrobenzamide (CAS No: 62726-03-8) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and chemical biology. Its unique structural features, coupled with recent advancements in synthetic methodologies and computational techniques, position it as a valuable tool for ongoing research efforts. As scientists continue to explore its applications and mechanisms of action,2-Methoxy-4-nitrobenzamide is poised to contribute significantly to future medical breakthroughs.

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